molecular formula C17H9BrN2O3S2 B2877123 (3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 303790-34-3

(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2877123
CAS No.: 303790-34-3
M. Wt: 433.29
InChI Key: FQPYQOBZEIXFES-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound (3Z)-5-Bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one. It is provided with a high purity level of 98.0% . The molecular formula for this compound is C 17 H 9 BrN 2 O 3 S 2 , and it has a molecular weight of 433.31 g/mol . As a specialized chemical, it is intended for use in early-stage research and discovery activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers are encouraged to consult the scientific literature for potential applications and mechanisms of action relevant to their specific field of study.

Properties

IUPAC Name

5-bromo-3-[4-hydroxy-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O3S2/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(24)25-14)9-2-4-10(21)5-3-9/h1-7,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDQLMIRZJWVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, particularly in cancerous cells.

Mode of Action

The compound interacts with its target by inhibiting the kinase activity of pim-1. This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cell survival and proliferation.

Pharmacokinetics

Similar compounds are known to have variable absorption, distribution, metabolism, and excretion (adme) properties. These properties can significantly impact the bioavailability of the compound and its ability to reach its target in the body.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of pim-1 kinase. This can lead to reduced cell survival and proliferation, particularly in cancerous cells.

Biochemical Analysis

Biochemical Properties

(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of This compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth. It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of target enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the activity of enzymes such as cytochrome P450, which plays a key role in drug metabolism. Its influence on metabolic pathways can lead to changes in the levels of metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments. Its localization and accumulation within tissues are influenced by its binding affinity to cellular proteins.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins. Post-translational modifications and targeting signals direct its localization to specific subcellular compartments, influencing its biological effects.

Biological Activity

The compound (3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (CAS No. not specified) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

  • Molecular Formula : C17H9BrN2O3S2
  • Molecular Weight : 433.30 g/mol
  • Structural Features :
    • Contains a bromine atom.
    • Features a thiazolidinone ring and an indole structure.
    • Exhibits a hydroxyl group on the phenyl moiety.

Antimicrobial Activity

Research indicates that compounds structurally similar to This compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, several compounds demonstrated higher antibacterial potency than standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed remarkable antifungal activity against resistant strains of E. coli and Pseudomonas aeruginosa .

CompoundActivityReference
5bAntibacterial (MRSA)
5gAntifungal (C. albicans)
8Trichomonacidal

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For instance, derivatives of thiazolidinones have shown moderate to high activity against cancer cell lines such as TK-10 and HT-29. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways . Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. Studies demonstrate that certain thiazolidinone derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that This compound could possess similar properties.

The biological activities of this compound can be attributed to its structural features:

  • Thiazolidinone Ring : Known for participating in nucleophilic reactions due to the presence of sulfur.
  • Indole Structure : Capable of undergoing electrophilic substitutions which may enhance its interaction with biological targets.
  • Bromine Substituent : Can facilitate further reactions such as nucleophilic substitution or coupling reactions.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

  • A series of synthesized compounds were tested for their antimicrobial properties against various pathogens. Results indicated that some derivatives exhibited activity significantly greater than traditional antibiotics .
  • Another study focused on the anticancer properties of thiazolidinones, revealing their ability to induce apoptosis in cancer cell lines through mitochondrial pathways .

Scientific Research Applications

The compound (3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one, possesses a complex molecular structure featuring a bromine atom, a thiazolidinone ring, and an indole structure. It has a molecular weight of approximately 433.30 g/mol.

This compound :

  • Molecular Formula: C17H9BrN2O3S2
  • Molecular Weight: 433.29
  • CAS Number: 303790-34-3

Potential Applications

The applications of this compound, span various fields:

  • Medicinal Chemistry Compounds with similar structures have demonstrated various pharmacological properties.
  • Materials Science It may be used in the development of novel materials.
  • Catalysis The compound can act as a catalyst in specific chemical reactions.

This compound is intended for non-human research purposes only, and should not be used for therapeutic or veterinary applications.

5-ene-4-thiazolidinones are a widely studied class of small molecules used in modern organic and medicinal chemistry . The crucial impact of the presence/nature of C5 substituent (namely 5-ene) on the pharmacological effects of 5-ene-4-thiazolidinones was confirmed by numerous findings from original articles .

Optimization of active 5-ene-4-thiazolidinones can be achieved through :

  • Complication of the fragment in the C5 position
  • Introduction of the substituents in the N3 position
  • Annealing in complex heterocyclic systems
  • Combination with other pharmacologically attractive fragments within hybrid pharmacophore approach

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Thiazolidinone-Indole Hybrids

The target compound belongs to a class of Z-configured indole-thiazolidinone hybrids. Key structural analogues include:

Compound ID/Name Substituents on Thiazolidinone Substituents on Indole Key Structural Features
Target Compound 4-Hydroxyphenyl 5-Bromo Enhanced hydrogen bonding (via –OH) and lipophilicity (Br)
(3Z)-5-Bromo-3-(3-(2,3-dimethylanilino)-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-2-one () 2,3-Dimethylanilino 5-Bromo Bulky alkylamino group; reduced solubility but increased hydrophobic interactions
(3Z)-5-Bromo-3-(3-(diethylaminophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-2-one () 4-Diethylaminophenyl 5-Bromo Electron-donating diethylamino group; potential for enhanced π-π stacking
(3Z)-3-(3-Allyl-4-oxo-2-thioxothiazolidin-5-ylidene)-5-bromo-1-ethylindolin-2-one () Allyl 5-Bromo, 1-Ethyl Allyl chain introduces steric effects; ethyl group may alter metabolic stability

Key Observations :

  • The 4-hydroxyphenyl group in the target compound distinguishes it from analogues with alkyl or dialkylamino substituents, enabling stronger hydrogen-bond interactions with biological targets .
  • The 5-bromo substituent is conserved across multiple analogues, suggesting its critical role in modulating electronic properties and bioactivity .
Antimicrobial Activity:
  • Lead Analogues: (Z)-3-(3-Hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (): Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to the hydroxyl group’s polarity and thioxo group’s electrophilicity . (Z)-Methyl 5-fluoro-3-((3-morpholino-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (): Shows enhanced antifungal activity (MIC = 4 µg/mL against Aspergillus niger) via morpholino-driven solubility and membrane penetration .

Comparison :

  • The target compound’s 4-hydroxyphenyl group may improve target binding compared to alkyl-substituted analogues but could reduce cell permeability relative to morpholino derivatives .
  • The bromo substituent likely enhances halogen bonding with microbial enzymes, a feature shared with fluoro-substituted active compounds .

Physicochemical and Crystallographic Properties

  • Solubility: The hydroxyl group in the target compound increases aqueous solubility compared to non-polar analogues (e.g., ’s dimethylanilino derivative) but less than morpholino-containing compounds () .
  • Crystal Packing : Analogues with hydroxyl or thioxo groups (e.g., ) exhibit intramolecular hydrogen bonds (S–H⋯O/N) and dimerization via intermolecular interactions, stabilizing the crystal lattice. The target compound’s 4-hydroxyphenyl group may form similar R₂²(7) motifs .
  • Thermodynamic Stability: Bromine’s electron-withdrawing effect likely increases the melting point relative to non-halogenated analogues .

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